2-(2-Methanesulfonylethyl)aniline
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Overview
Description
2-(2-Methanesulfonylethyl)aniline is an organic compound with the molecular formula C9H13NO2S It consists of an aniline group substituted with a methanesulfonylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For example, the reaction of 2-bromoethyl methanesulfonate with aniline under basic conditions can yield the desired product . Another method involves the reduction of a nitroarene precursor followed by sulfonation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as nitration, reduction, and sulfonation, followed by purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methanesulfonylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
2-(2-Methanesulfonylethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methanesulfonylethyl)aniline involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methanesulfonyl group can act as an electrophile, facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)aniline: Similar structure but lacks the ethyl group.
4-(2-Methanesulfonylethyl)aniline: Positional isomer with the methanesulfonylethyl group at the para position.
2-(Methylsulfonyl)benzenamine: Another similar compound with slight structural differences.
Uniqueness
2-(2-Methanesulfonylethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2-methylsulfonylethyl)aniline |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3 |
InChI Key |
KINOHEHSGYTXCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1=CC=CC=C1N |
Origin of Product |
United States |
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